One of the primary applications of sSPhos lies in asymmetric catalysis. This field focuses on the development of catalysts that can selectively produce one enantiomer (mirror image) of a molecule over the other. This ability is crucial in the pharmaceutical industry, where drugs often have only one active enantiomer. sSPhos, due to its chiral nature, can be used in conjunction with different metal catalysts to create enantioselective reactions, leading to the desired product in high yield and purity.
Several studies have demonstrated the effectiveness of sSPhos in various asymmetric reactions. For instance, a research article published in the Journal of the American Chemical Society describes the use of sSPhos in the rhodium-catalyzed hydrogenation of alkenes, achieving excellent enantioselectivities for various substrates [1].
DOI: 10.1021/ja972912u
Beyond asymmetric catalysis, sSPhos also finds application in homogeneous catalysis, where the catalyst and the reactants are in the same phase (usually a liquid). In this context, sSPhos can be employed in various reactions, such as:
As mentioned earlier, sSPhos can be used in conjunction with different metal catalysts for the selective hydrogenation of unsaturated bonds.
sSPhos-based catalysts can facilitate the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura and Heck reactions.
sSPhos was developed to address the limitation of bespoke chiral ligands needed for each new variation in asymmetric reactions (1: ).
sSPhos offers a general and efficient approach to enantioselective synthesis through its unique combination of water solubility and strong chelating ability (1).
sSPhos possesses a biphenyl backbone with a sulfonate group (SO3⁻) attached at one end and a dicyclohexylphosphine (Cy2P) group at the other end. The methoxy groups (OCH3) on the biphenyl ring enhance its water solubility (2: ).
sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, aryl or vinyl halides are coupled with boronic acids or esters to form new carbon-carbon bonds.
Balanced equation: Ar-X + R-B(OH)2 + Pd(sSPhos)n -> Ar-R + Pd(0) + X-B(OH)2 + H+ (where Ar is an aryl group, R is an alkyl or vinyl group, X is a halide)
Specific data for melting point is not available, but sSPhos is reported to decompose before reaching its boiling point.
sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its unique properties facilitate several key reactions:
The biological activity of sSPhos is primarily linked to its role in modifying proteins and peptides. Its ability to facilitate cysteine S-arylation has implications in bioconjugation and the development of therapeutics targeting specific proteins. This functionality allows researchers to selectively modify biomolecules, enhancing their properties for various applications in drug development and biochemical research .
The synthesis of sSPhos typically involves several steps:
The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow these principles .
sSPhos finds applications across various fields:
Several compounds share similarities with sSPhos, particularly other phosphine ligands used in catalysis. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
SPhos | Biphenyl-based phosphine | High activity for Suzuki coupling; air-stable |
Triphenylphosphine | Triaryl phosphine | Commonly used but less soluble; lower reactivity with aryl chlorides |
Dicyclohexylphosphine | Dicyclohexyl phosphine | Less soluble than sSPhos; limited application scope |
Bidentate Phosphines | Various structures | Can bind two metal centers; offers different coordination modes |
sSPhos stands out due to its water solubility and enhanced reactivity with challenging substrates, making it particularly useful in both organic synthesis and biological applications .
The fundamental architecture of sSPhos consists of a substituted biphenyl backbone bearing multiple functional groups strategically positioned to optimize both electronic properties and steric environment [2] [4]. The compound exists as a sodium salt hydrate with the molecular formula C₂₆H₃₆NaO₆PS in its hydrated form and C₂₆H₃₄NaO₅PS in the anhydrous state, corresponding to molecular weights of 530.59 g/mol and 512.57 g/mol, respectively [2] [4] [5] [6].
The Chemical Abstracts Service (CAS) registry number for sSPhos is 1049726-96-6, providing its unique chemical identifier in scientific databases [2] [4] [5]. This compound represents a significant advancement in phosphine ligand design, combining the proven catalytic effectiveness of dialkylbiaryl phosphines with enhanced water compatibility through sulfonation [1] .
The biphenyl core structure of sSPhos exhibits characteristic non-planar geometry with an estimated dihedral angle of 40-45° between the two phenyl rings [7] [8] [9] [10]. This twisted conformation arises from the steric interactions between substituents on the adjacent aromatic rings and represents the energetically favorable arrangement that minimizes intramolecular repulsion [7] [9].
The axial chirality inherent in the biphenyl system becomes particularly significant when sSPhos is resolved into its enantiomeric forms [1] [11] [12]. The stereochemical configuration about the biphenyl axis can be designated as either (R) or (S) according to standard nomenclature conventions, with each enantiomer exhibiting distinct catalytic selectivity profiles in asymmetric transformations [13] [11] [12].
Structural Feature | Characteristic | Impact on Properties |
---|---|---|
Biphenyl dihedral angle | 40-45° (non-planar) | Reduces π-conjugation, enhances steric bulk |
Axial chirality | (R) or (S) configuration | Enables enantioselective catalysis |
Ring substitution pattern | 2,6-dimethoxy on upper ring | Provides electronic stabilization |
Backbone flexibility | Restricted rotation | Maintains defined geometry |
The phosphorus atom in sSPhos adopts sp³ hybridization with tetrahedral geometry, consistent with other tricoordinate phosphine ligands [14] [15] [16]. The phosphorus center is bonded to two cyclohexyl groups and the 2-position carbon of the biphenyl framework, creating a sterically demanding environment that significantly influences the ligand's coordination behavior and catalytic selectivity [2] [4] .
Typical geometric parameters for the phosphorus center include C-P-C bond angles ranging from 102-110° and P-C bond lengths of approximately 1.79-1.83 Å [17] [18]. These values reflect the electronic and steric influences of the cyclohexyl substituents and the biphenyl backbone on the phosphorus coordination sphere [17].
The ³¹P NMR chemical shift for sSPhos appears at approximately -10 ppm, which is characteristic for dialkylbiaryl phosphines and indicates the electron-rich nature of the phosphorus center [19]. This chemical shift provides valuable diagnostic information for structural confirmation and purity assessment.
The two cyclohexyl groups attached to phosphorus adopt the energetically favorable chair conformation, which minimizes 1,3-diaxial interactions and provides maximum stability [20] [15] [21] [16]. These bulky aliphatic substituents serve multiple structural and functional roles, including steric protection of the phosphorus center, electronic donation through σ-bonding, and enhancement of catalyst selectivity through steric hindrance effects [14] [17].
The three-dimensional arrangement of the cyclohexyl groups creates a sterically demanding environment around the phosphorus atom, which is crucial for regioselectivity and enantioselectivity in catalytic applications [1] [13]. The conformational flexibility of these rings allows for adaptive binding to metal centers while maintaining the overall steric profile of the ligand.
The two methoxy groups are positioned at the 2' and 6' locations on the upper phenyl ring of the biphenyl system [2] [19]. This symmetric substitution pattern provides several important structural and electronic benefits, including electronic stabilization of the biphenyl framework, steric protection of the phosphorus center, and enhancement of coordination selectivity [1] [2].
The electron-donating nature of the methoxy substituents increases the electron density on the aromatic ring, which can influence the π-backbonding characteristics of the ligand when coordinated to transition metals [14] [17]. Additionally, the ortho positioning of these groups relative to the biphenyl linkage helps stabilize the non-planar conformation through favorable electronic interactions [2] [19].
The sulfonate functionality (-SO₃⁻Na⁺) is incorporated at the 3-position of the lower phenyl ring, strategically positioned to minimize steric interference with the phosphorus coordination sphere while maximizing water solubility enhancement [2] [4]. This anionic group fundamentally alters the physicochemical properties of the ligand compared to its neutral SPhos precursor [1] [2] .
The extended orientation of the sulfonate group from the biphenyl plane ensures that it does not significantly perturb the steric environment around the phosphorus center, preserving the catalytic characteristics while adding ionic character for aqueous compatibility [1] . The sodium cation associated with the sulfonate provides charge neutralization and can participate in secondary coordination interactions in certain catalytic systems [11] [12] [22].
Property | Value | Significance |
---|---|---|
Molecular formula (hydrated) | C₂₆H₃₆NaO₆PS | Includes water of crystallization |
Molecular weight (hydrated) | 530.59 g/mol | Accounts for water and sodium content |
CAS number | 1049726-96-6 | Unique chemical identifier |
Phosphorus hybridization | sp³ (tetrahedral) | Consistent with tricoordinate phosphines |
Biphenyl dihedral angle | 40-45° | Non-planar, sterically hindered |
Sulfonate position | 3-position, lower ring | Minimizes steric interference |
Water solubility | Enhanced | Due to ionic sulfonate group |
Stereochemistry | Axially chiral | Enables enantioselective applications |
Irritant